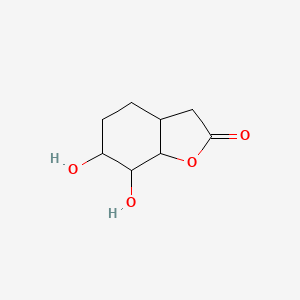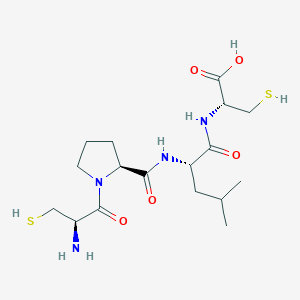
L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine: is a tetrapeptide composed of four amino acids: L-cysteine, L-proline, L-leucine, and another L-cysteine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
化学反応の分析
Types of Reactions:
Oxidation: The thiol groups in the cysteine residues can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) under aqueous conditions.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU in SPPS.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry: L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is used in the study of peptide chemistry, including the synthesis and characterization of peptides and their derivatives.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Potential applications in medicine include the development of peptide-based drugs, therapeutic agents, and diagnostic tools. Peptides like this one can be designed to target specific receptors or enzymes in the body.
Industry: In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and pharmaceuticals.
作用機序
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to targets.
類似化合物との比較
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with potential biological activities.
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-Cysteine: A longer peptide with a similar sequence but additional amino acids.
Uniqueness: L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is unique due to its specific sequence and the presence of two cysteine residues, which can form disulfide bonds. This feature can significantly influence its biological activity and stability compared to other peptides.
特性
CAS番号 |
62512-93-0 |
|---|---|
分子式 |
C17H30N4O5S2 |
分子量 |
434.6 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H30N4O5S2/c1-9(2)6-11(14(22)20-12(8-28)17(25)26)19-15(23)13-4-3-5-21(13)16(24)10(18)7-27/h9-13,27-28H,3-8,18H2,1-2H3,(H,19,23)(H,20,22)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
InChIキー |
SWSYYJWGZGJZGV-CYDGBPFRSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
正規SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
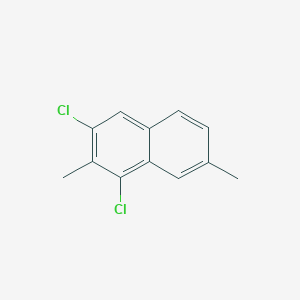
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)

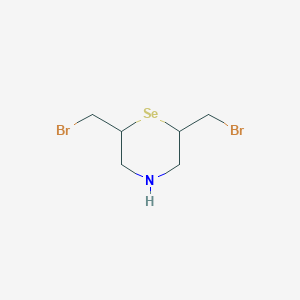
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
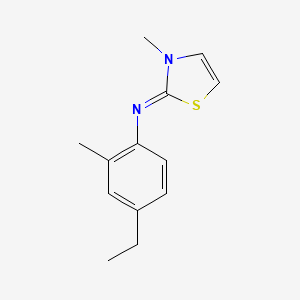
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
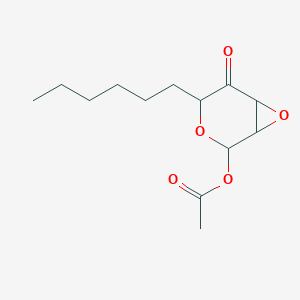

![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
